N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound belonging to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides.
Alkylation: The diethylamine group is introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.
Prop-1-en-1-yl Group Addition: The prop-1-en-1-yl group can be added through a Wittig reaction or similar olefination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be explored for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
N,N-Diethyl-1-phenyl-1H-1,2,3-triazol-5-amine: A similar compound lacking the prop-1-en-1-yl group.
N,N-Diethyl-1-phenyl-4-methyl-1H-1,2,3-triazol-5-amine: A similar compound with a methyl group instead of the prop-1-en-1-yl group.
Uniqueness
N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine is unique due to the presence of the prop-1-en-1-yl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
90278-18-5 |
---|---|
Molecular Formula |
C15H20N4 |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
N,N-diethyl-3-phenyl-5-prop-1-enyltriazol-4-amine |
InChI |
InChI=1S/C15H20N4/c1-4-10-14-15(18(5-2)6-3)19(17-16-14)13-11-8-7-9-12-13/h4,7-12H,5-6H2,1-3H3 |
InChI Key |
WNGZDCAQUFWWMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=NN1C2=CC=CC=C2)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.